molecular formula C16H15N3S B5589064 N-(2,4-dimethylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine

N-(2,4-dimethylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine

Cat. No. B5589064
M. Wt: 281.4 g/mol
InChI Key: VJUDRNAIBYLBFM-UHFFFAOYSA-N
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Description

"N-(2,4-dimethylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine" is a chemical compound belonging to a class of substances that often exhibit significant biological activity. These compounds are studied for their potential in various applications, including medicinal chemistry due to their unique chemical structures and properties.

Synthesis Analysis

The synthesis of related compounds often involves domino reactions, such as those studied by Sun et al. (2009), where 1,3-thiazolidinedione, malononitrile, and aromatic aldehydes react in the presence of organic amines to yield dihydrothiophene derivatives through a domino ring-opening/recyclization reaction (Sun, Zhang, Xia, & Yan, 2009). Mariappan et al. (2016) demonstrated a metal-free synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines via an oxidative C–S bond formation strategy (Mariappan, Rajaguru, Santharam Roja, Muthusubramanian, & Bhuvanesh, 2016).

Molecular Structure Analysis

Molecular structure insights are provided by studies like those of Dani et al. (2013), who performed syntheses, spectral, X-ray, and DFT studies on related thiadiazole compounds to understand their geometric and electronic structures (Dani, Bharty, Kushawaha, Paswan, Prakash, Singh, & Singh, 2013).

Chemical Reactions and Properties

Chemical properties of related compounds include the existence of dynamic tautomerism and divalent N(I) character, as explored by Bhatia, Malkhede, and Bharatam (2013), highlighting the complex behavior of these molecules under various conditions (Bhatia, Malkhede, & Bharatam, 2013).

Physical Properties Analysis

Physical properties, such as crystalline structure and hydrogen bonding patterns, are critical for understanding the stability and reactivity of these compounds. Hu et al. (2010) investigated the title compound, revealing significant intermolecular hydrogen bonding that influences its solid-state arrangement (Hu, Ji, Zhou, Wang, & Xu, 2010).

Chemical Properties Analysis

The chemical properties of "N-(2,4-dimethylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine" and similar compounds are characterized by their reactivity towards various reagents and conditions, leading to a wide array of potential chemical transformations. The work of Shiina et al. (2008) illustrates the use of nucleophilic catalysts in peptide coupling reactions, highlighting the versatility of nitrogen-containing compounds in synthetic chemistry (Shiina, Ushiyama, Yamada, Kawakita, & Nakata, 2008).

Scientific Research Applications

Polymer Synthesis and Catalysis

Highly active catalyst systems for polymerizing 2,6-dimethylphenol were studied, employing aromatic amine ligands and copper(I) chloride, which highlights the relevance of N-(2,4-dimethylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine derivatives in polymer chemistry. The 4-aminopyridine/Cu(I) catalyst system demonstrated extreme efficiency in poly(2,6-dimethyl-1,4-phenylene ether) synthesis, showcasing the potential of such compounds in facilitating fast polymerization rates due to their relatively high basicity and less steric hindrance in coordination with Cu (Kim et al., 2018).

Domino Reactions in Organic Synthesis

The domino reactions of 1,3-thiazolidinedione, malononitrile, and aromatic aldehydes in the presence of different organic amines, including the exploration of secondary and primary amines, have been studied. This research signifies the role of compounds like N-(2,4-dimethylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine in the synthesis of dihydrothiophene derivatives and spirocyclic compounds through domino ring-opening/recyclization reactions (Sun et al., 2009).

Tautomeric Character and Quantum Chemistry

N-(Pyridin-2-yl)thiazol-2-amine, a closely related compound, showcases a versatile chemical functional unit with a dynamic tautomeric character and divalent N(I) character. Quantum chemical analysis reveals competitive isomeric structures and electron donating properties, highlighting its potential in therapeutically important species and the fundamental understanding of electron distribution and tautomeric preferences (Bhatia et al., 2013).

Anti-inflammatory Applications

The biological evaluation of N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives for anti-inflammatory activity showcases the therapeutic potential of these compounds. Specifically, they exhibit direct inhibition of 5-lipoxygenase (LOX), a key enzyme in leukotrienes synthesis involved in inflammation-related diseases such as asthma and rheumatoid arthritis. This underscores the medicinal chemistry applications of N-(2,4-dimethylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine derivatives (Suh et al., 2012).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S/c1-11-3-4-14(12(2)9-11)18-16-19-15(10-20-16)13-5-7-17-8-6-13/h3-10H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUDRNAIBYLBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=CS2)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine

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